molecular formula C14H14N2O2 B11866921 Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate CAS No. 26862-72-6

Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate

Cat. No.: B11866921
CAS No.: 26862-72-6
M. Wt: 242.27 g/mol
InChI Key: PPMUTDCSFJUILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate is a heterocyclic compound that belongs to the class of pyrroloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl 2-chloromethyl-quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid solvent system can yield the desired compound . Another approach involves the Friedländer condensation, which is an acid-catalyzed reaction in the absence of a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate is unique due to its specific ethyl ester functional group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

Ethyl 2,3-dihydro-1H-pyrrolo[3,2-b]quinoline-1-carboxylate (CID 276315) is a compound belonging to the class of pyrroloquinolines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H14N2O2C_{14}H_{14}N_{2}O_{2} and features a pyrroloquinoline backbone. Its structure is characterized by a carboxylate group that plays a crucial role in its biological activity. The compound's properties include:

  • Molecular Weight: 242.28 g/mol
  • Solubility: Soluble in organic solvents; limited water solubility
  • Stability: Stable under standard laboratory conditions

2. Apoptosis Inhibition

The compound is believed to possess anti-apoptotic properties through the inhibition of caspase-3, a critical enzyme in the apoptotic pathway. This mechanism was observed in related compounds where effective suppression of apoptosis was noted, indicating potential therapeutic applications in neurodegenerative diseases and other conditions characterized by excessive apoptosis .

3. Cancer Therapeutics

Pyrroloquinolines have been explored as potential cancer therapeutics due to their ability to target various signaling pathways involved in tumor growth. For instance, derivatives have shown inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers . Although specific studies on this compound are sparse, its structural attributes position it as a candidate for further investigation in oncological settings.

Case Studies and Research Findings

StudyFocusFindings
Antileishmanial ActivityCompound exhibited CC50 = 65.11 μM; anti-amastigote IC50 = 8.36 μM; significant reduction in liver and spleen parasite burden in mice (56.2% and 61.1% respectively).
Molecular DockingCompound showed strong binding affinity at the active site of LdTop1; docking score of -8.4789 kcal/mol indicating potential as an antileishmanial agent.
Apoptosis SuppressionRelated compounds effectively inhibited caspase-3; potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

CAS No.

26862-72-6

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 2,3-dihydropyrrolo[3,2-b]quinoline-1-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)16-8-7-12-13(16)9-10-5-3-4-6-11(10)15-12/h3-6,9H,2,7-8H2,1H3

InChI Key

PPMUTDCSFJUILM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NC3=CC=CC=C3C=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.